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molecular formula C9H6FNO2 B174297 Methyl 4-cyano-2-fluorobenzoate CAS No. 175596-01-7

Methyl 4-cyano-2-fluorobenzoate

Cat. No. B174297
M. Wt: 179.15 g/mol
InChI Key: BTSFXVSAECXZNJ-UHFFFAOYSA-N
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Patent
US08012956B2

Procedure details

To a flask containing methyl 4-cyano-2-fluorobenzoate (1.61 g, 9.0 mmol) was added fuming nitric acid (15 mL) followed by concentrated sulfuric acid (4 mL). The mixture was heated to 45° C. for 15 h before cooling to room temperature. The solution was then poured into ice water and the resulting mixture was extracted twice with ethyl acetate. The combined organic extracts were washed with saturated sodium bicarbonate solution, dried over magnesium sulfate, filtered, and concentrated to provide methyl 4-cyano-2-fluoro-5-nitrobenzoate (859 mg, 3.83 mmol, 43% yield).
Quantity
1.61 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:12]=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[C:5]([F:13])[CH:4]=1)#[N:2].[N+:14]([O-])([OH:16])=[O:15].S(=O)(=O)(O)O>>[C:1]([C:3]1[C:12]([N+:14]([O-:16])=[O:15])=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[C:5]([F:13])[CH:4]=1)#[N:2]

Inputs

Step One
Name
Quantity
1.61 g
Type
reactant
Smiles
C(#N)C1=CC(=C(C(=O)OC)C=C1)F
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
4 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
before cooling to room temperature
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted twice with ethyl acetate
WASH
Type
WASH
Details
The combined organic extracts were washed with saturated sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC(=C(C(=O)OC)C=C1[N+](=O)[O-])F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.83 mmol
AMOUNT: MASS 859 mg
YIELD: PERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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